N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-3,5-dimethyl-1,2-oxazole-4-sulfonamide
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Overview
Description
N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-3,5-dimethyl-1,2-oxazole-4-sulfonamide is a complex organic compound that features a furan ring, a phenyl group, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-3,5-dimethyl-1,2-oxazole-4-sulfonamide typically involves multiple steps, including the formation of the furan ring, the phenyl group attachment, and the oxazole ring formation. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . This reaction uses palladium catalysts and boron reagents to couple aryl halides with organoboron compounds .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability .
Chemical Reactions Analysis
Types of Reactions
N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-3,5-dimethyl-1,2-oxazole-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The oxazole ring can be reduced under specific conditions.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the oxazole ring can produce dihydrooxazoles .
Scientific Research Applications
N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-3,5-dimethyl-1,2-oxazole-4-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the furan ring.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-3,5-dimethyl-1,2-oxazole-4-sulfonamide involves its interaction with specific molecular targets. The furan ring can interact with enzymes and proteins, potentially inhibiting their activity. The oxazole ring can participate in hydrogen bonding and other interactions with biological molecules, affecting various pathways .
Comparison with Similar Compounds
Similar Compounds
Furan-2-yl (phenyl)methanone derivatives: These compounds also contain a furan ring and have shown promising biological activities.
Nitrofurantoin analogues: These compounds contain furan and pyrazole scaffolds and have been studied for their antimicrobial properties.
Benzofuran derivatives: These compounds have been explored for their antimicrobial and anticancer activities.
Uniqueness
N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-3,5-dimethyl-1,2-oxazole-4-sulfonamide is unique due to its combination of a furan ring, a phenyl group, and an oxazole ring, which provides a distinct set of chemical and biological properties. This combination allows for a wide range of applications and interactions with various molecular targets .
Properties
IUPAC Name |
N-[2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O5S/c1-11-17(12(2)24-19-11)25(21,22)18-10-15(20)13-5-7-14(8-6-13)16-4-3-9-23-16/h3-9,15,18,20H,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCKHHSUJKRVTRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)NCC(C2=CC=C(C=C2)C3=CC=CO3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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